molecular formula C17H17FN2O2 B267340 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide

2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide

Numéro de catalogue B267340
Poids moléculaire: 300.33 g/mol
Clé InChI: OOXZFNXUHHRSNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). It is a small molecule drug that has shown potential in the treatment of various diseases, including pulmonary hypertension, heart failure, and sickle cell disease.

Mécanisme D'action

2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 works by inhibiting the activity of sGC, an enzyme that produces cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO) stimulation. By inhibiting sGC, 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 reduces the production of cGMP, which leads to vasodilation and improved blood flow in the pulmonary and systemic circulations.
Biochemical and Physiological Effects:
2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 has been shown to have several biochemical and physiological effects. It improves cardiac function by reducing pulmonary vascular resistance and increasing cardiac output. It also improves oxygenation and reduces the incidence of vaso-occlusive crises in sickle cell disease. Additionally, 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 has been shown to have anti-inflammatory effects, which may contribute to its therapeutic benefits.

Avantages Et Limitations Des Expériences En Laboratoire

2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and can be administered orally or intravenously. It also has a well-defined mechanism of action and has been extensively studied in preclinical models. However, 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in some applications. Additionally, it has not been extensively studied in clinical trials, and its long-term safety and efficacy are not yet fully understood.

Orientations Futures

There are several future directions for the study of 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691. One area of research is the optimization of its pharmacokinetic properties to improve its effectiveness in clinical settings. Another area of research is the development of novel sGC inhibitors with improved selectivity and efficacy. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 in humans.

Méthodes De Synthèse

The synthesis of 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 involves several steps, including the reaction of 2-fluorobenzaldehyde with 3-aminobenzoic acid, followed by the reaction of the resulting intermediate with propyl isocyanate. The final step involves the reaction of the resulting intermediate with 4-chlorobenzoyl chloride to yield 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691.

Applications De Recherche Scientifique

2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of pulmonary hypertension, heart failure, and sickle cell disease. In preclinical studies, 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 has been shown to improve cardiac function and reduce pulmonary vascular resistance in animal models of heart failure and pulmonary hypertension.

Propriétés

Nom du produit

2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide

Formule moléculaire

C17H17FN2O2

Poids moléculaire

300.33 g/mol

Nom IUPAC

2-fluoro-N-[3-(propylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C17H17FN2O2/c1-2-10-19-16(21)12-6-5-7-13(11-12)20-17(22)14-8-3-4-9-15(14)18/h3-9,11H,2,10H2,1H3,(H,19,21)(H,20,22)

Clé InChI

OOXZFNXUHHRSNJ-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F

SMILES canonique

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.